N-(2-(Dimethylamino)ethyl)stearamide monohydrochloride
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Overview
Description
N-(2-(Dimethylamino)ethyl)stearamide monohydrochloride: is an organic compound with the molecular formula C22H46N2O.ClH and a molecular weight of 391.074 . It is a derivative of stearamide, where the stearic acid is linked to a dimethylaminoethyl group. This compound is known for its surfactant properties and is used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(Dimethylamino)ethyl)stearamide monohydrochloride typically involves the reaction of stearic acid with 2-(dimethylamino)ethylamine. The reaction is carried out in the presence of a dehydrating agent to form the amide bond. The product is then treated with hydrochloric acid to obtain the monohydrochloride salt .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, reaction time, and the use of catalysts to enhance the reaction rate .
Chemical Reactions Analysis
Types of Reactions: N-(2-(Dimethylamino)ethyl)stearamide monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used.
Major Products:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of substituted amides and other derivatives.
Scientific Research Applications
Chemistry: N-(2-(Dimethylamino)ethyl)stearamide monohydrochloride is used as a surfactant in various chemical reactions to enhance solubility and reaction rates .
Biology: In biological research, this compound is used to study membrane interactions and as a model compound for studying lipid behavior .
Industry: It is widely used in the formulation of detergents, emulsifiers, and other cleaning agents due to its excellent surfactant properties .
Mechanism of Action
The mechanism of action of N-(2-(Dimethylamino)ethyl)stearamide monohydrochloride involves its interaction with lipid membranes. The dimethylamino group interacts with the polar head groups of lipids, while the stearamide chain interacts with the hydrophobic tails. This dual interaction enhances the solubility and permeability of the compound, making it effective as a surfactant and in drug delivery systems .
Comparison with Similar Compounds
N-(2-(Diethylamino)ethyl)stearamide: Similar structure but with diethylamino group instead of dimethylamino.
N-(2-(Dimethylamino)ethyl)acrylamide: Contains an acrylamide group instead of stearamide.
Uniqueness: N-(2-(Dimethylamino)ethyl)stearamide monohydrochloride is unique due to its specific interaction with lipid membranes, making it highly effective in applications requiring enhanced solubility and permeability. Its surfactant properties are superior compared to similar compounds, making it a preferred choice in industrial and research applications .
Properties
CAS No. |
97375-19-4 |
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Molecular Formula |
C22H47ClN2O |
Molecular Weight |
391.1 g/mol |
IUPAC Name |
N-[2-(dimethylamino)ethyl]octadecanamide;hydrochloride |
InChI |
InChI=1S/C22H46N2O.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)23-20-21-24(2)3;/h4-21H2,1-3H3,(H,23,25);1H |
InChI Key |
QVROVKYWXDCPTN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCN(C)C.Cl |
Origin of Product |
United States |
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